molecular formula C11H7Cl2N3S B3334805 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-36-5

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B3334805
CAS No.: 1004193-36-5
M. Wt: 284.2 g/mol
InChI Key: SNLYDPFDLDFARQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzyl group and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Cyclization Reactions: The presence of the isothiocyanate group allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Thiourea and Thiocarbamate Derivatives: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

    3,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole.

    4-Isothiocyanato-1H-pyrazole: Another precursor used in the synthesis.

    Thiourea and Thiocarbamate Derivatives: Products formed from the reaction of the isothiocyanate group with nucleophiles.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both the dichlorobenzyl and isothiocyanate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-15-16)14-7-17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYDPFDLDFARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N=C=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189157
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-36-5
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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